RS 504393 is used in the field of immunology, specifically in the study of innate immunity and chemokines . It is a highly selective CCR2 chemokine receptor antagonist with an IC50 of 89 nM . It shows 700-fold greater binding for CCR2 vs. CCR1 . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM .
RS 504393 has been used in the field of oncology, specifically in the study of bladder cancer . In a study, it was found that gemcitabine-treated bladder cancer cells recruited more monocyte-myeloid-derived suppressed cells (M-MDSCs), which played a significant role in immune suppression and contributed to cancer progression . This recruitment was induced by Chemokine (C-C motif) ligand 2 (CCL2), an M-MDSCs recruitment related monomeric polypeptide . RS 504393 was used to inhibit the recruitment of M-MDSCs . It improved the prognosis by blocking chemotaxis of M-MDSCs .
RS 504393 has been used in the field of neurology . .
RS 504393 is used in the field of pharmacology . It is an extremely selective CCR2 chemokine receptor antagonist with IC50 values of 98 nM for inhibition of human recombinant CCR2b and > 100 μM for CCR1 receptors respectively . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM .
RS 504393 has been used in kidney research . It inhibits ischemia-reperfusion injury in kidneys .
RS 504393 has been used in the field of respiratory physiology . .
RS 504393 is used in immunology research . It is a highly selective CCR2 chemokine receptor antagonist with an IC50 of 89 nM . It shows 700-fold greater binding for CCR2 vs. CCR1 . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM and ischemia-reperfusion injury in kidneys .
RS 504393 has been used in the treatment of bladder cancer . Gemcitabine-treated bladder cancer cells recruited more monocyte-myeloid-derived suppressed cells (M-MDSCs), which played a significant role in immune suppression and contributed to cancer progression . This recruitment was induced by Chemokine (C-C motif) ligand 2 (CCL2), an M-MDSCs recruitment related monomeric polypeptide . RS 504393 was used to inhibit the recruitment of M-MDSCs . It improved the prognosis by blocking chemotaxis of M-MDSCs .
RS 504393 is a selective antagonist of the C-C chemokine receptor type 2 (CCR2), primarily known for its role in mediating the effects of monocyte chemoattractant protein-1 (MCP-1). This compound has a chemical structure characterized by its ability to inhibit the interaction between MCP-1 and CCR2, thereby modulating inflammatory responses. The chemical formula for RS 504393 is C₁₈H₁₉N₃O₃S, with a CAS number of 300816-15-3 .
RS 504393 functions primarily through competitive inhibition, where it binds to CCR2 and prevents MCP-1 from activating this receptor. This blockade leads to a reduction in downstream signaling pathways associated with inflammation. The compound exhibits an IC50 value of approximately 89 nM for CCR2, indicating its potency in inhibiting receptor activity, while showing significantly lower activity against CCR1 (>100 μM) .
The biological activity of RS 504393 has been extensively studied, particularly in the context of inflammatory diseases. It has been shown to inhibit MCP-1-induced chemotaxis in various cell types, particularly monocytes, which are crucial in inflammatory processes. Studies indicate that RS 504393 can ameliorate conditions such as renal interstitial fibrosis by reducing macrophage infiltration and subsequent tissue damage . Additionally, it has been linked to modulating neuropathic pain-related symptoms by affecting the signaling pathways involved in pain perception .
The synthesis of RS 504393 typically involves multi-step organic reactions that include the formation of key intermediates followed by functional group modifications. While specific synthetic routes are proprietary and may vary among laboratories, general methods include:
RS 504393 has potential applications in various therapeutic areas, including:
Interaction studies have demonstrated that RS 504393 effectively inhibits MCP-1-induced responses in various experimental models. For instance, it has been shown to mitigate ischemia-reperfusion injury in renal tissues by blocking CCR2-mediated pathways . Furthermore, comparative studies with other chemokine receptor antagonists indicate that RS 504393 exhibits unique properties that may enhance its therapeutic efficacy in specific contexts .
Several compounds share structural or functional similarities with RS 504393. Below is a comparison highlighting their uniqueness:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Maraviroc | CCR5 Antagonist | Blocks CCR5 receptor for HIV entry | Primarily used in HIV treatment |
Cenicriviroc | Dual CCR2/CCR5 Antagonist | Inhibits both CCR2 and CCR5 receptors | Broader spectrum of action |
Propagermanium | Organic Germanium Compound | Anti-inflammatory effects through MCP-1 inhibition | Used in chronic hepatitis B therapy |
RS 504393 stands out due to its selective targeting of CCR2, making it particularly effective in conditions where MCP-1 plays a pivotal role without affecting other chemokine receptors significantly.
Irritant